Appenolide C
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Overview
Description
Appenolide C is an antifungal isolated from the coprophilous fungus Podospora appendiculata.
Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
- Overview : Chlorogenic Acid (CGA) is a widely available phenolic acid found in green coffee extracts and tea. It exhibits various biological and pharmacological effects.
- Applications : CGA has antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and is a central nervous system stimulator. It also plays a role in lipid and glucose metabolism, which can be beneficial in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity.
- Source : (Naveed et al., 2018)
Use of C. elegans in Biomedical Research
- Overview : Caenorhabditis elegans, a nematode worm, is an important model for biomedical research, especially for the functional characterization of novel drug targets.
- Significance : This model is effective for whole-organism high-throughput compound screens and large-scale target validation in drug discovery.
- Source : (Kaletta & Hengartner, 2006)
Cardenolide-Mediated Antitumor Activity
- Overview : Cardenolides like ouabain and digitoxin have been studied for their potential in combating human refractory prostate cancer by inducing apoptosis.
- Mechanism : The antitumor effects are linked to disorganization of nucleolar structure and a decrease in c-Myc expression.
- Source : (Mijatovic et al., 2008)
Strophalloside and Anticancer Effects
- Study Findings : Strophalloside, a cardenolide, was found to be a potential anticancer drug, acting through the mitochondrion-dependent caspase-3 pathway.
- Source : (Zhang et al., 2015)
Properties
CAS No. |
148077-12-7 |
---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[(E)-7-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-3-13(15)9-7-5-4-6-8-12-10-17-14(16)11(12)2/h6,8,13,15H,3-5,7,9-10H2,1-2H3/b8-6+ |
InChI Key |
KUWMUXMJJXXEDL-SOFGYWHQSA-N |
Isomeric SMILES |
CCC(CCCC/C=C/C1=C(C(=O)OC1)C)O |
SMILES |
CCC(CCCCC=CC1=C(C(=O)OC1)C)O |
Canonical SMILES |
CCC(CCCCC=CC1=C(C(=O)OC1)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Appenolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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